
3-Hydroxy-4-isopropylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-4-isopropylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H12O2. It is a naturally occurring organic compound found in the shikimate pathway, which is a metabolic process that produces aromatic amino acids such as phenylalanine, tyrosine, and tryptophan . This compound is known for its significant antioxidant activity and ability to inhibit cell proliferation .
准备方法
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-isopropylbenzaldehyde can be synthesized through various methods. One common synthetic route involves the bromination of 3,5-dihydroxytoluene, followed by isopropylation, hydrolysis, oxidation, and deprotection to prepare 3,5-dihydroxy-4-isopropylbenzaldehyde . Another method includes the Wittig-Homer condensation of 3,5-dihydroxy-4-diethyl isopropylphosphonate with benzaldehyde .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The conditions are optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions
3-Hydroxy-4-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
科学研究应用
3-Hydroxy-4-isopropylbenzaldehyde has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and ability to inhibit cell proliferation.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Used as a marker in fingerprinting techniques and in the production of fragrances.
作用机制
The mechanism of action of 3-Hydroxy-4-isopropylbenzaldehyde involves its interaction with molecular targets and pathways. For example, it acts as a tyrosinase inhibitor, which is an enzyme involved in the biosynthesis of melanin . By inhibiting tyrosinase, it can reduce melanin production, making it useful in cosmetic applications . Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
相似化合物的比较
Similar Compounds
4-Hydroxy-3-isopropylbenzaldehyde: Similar structure but with the hydroxyl group at a different position.
2-Hydroxy-4-isopropylbenzaldehyde: Another isomer with the hydroxyl group at the second position.
Cuminaldehyde (4-Isopropylbenzaldehyde): Lacks the hydroxyl group but has similar aromatic properties.
Uniqueness
3-Hydroxy-4-isopropylbenzaldehyde is unique due to its specific position of the hydroxyl and isopropyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tyrosinase and its significant antioxidant activity make it particularly valuable in both research and industrial applications .
属性
CAS 编号 |
91060-93-4 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC 名称 |
3-hydroxy-4-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H12O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h3-7,12H,1-2H3 |
InChI 键 |
AAHPQRUIQYEFLD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=C(C=C1)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13145405.png)
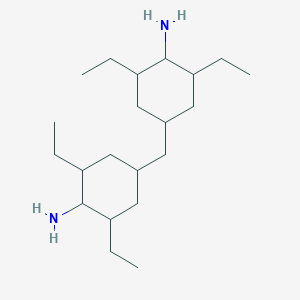

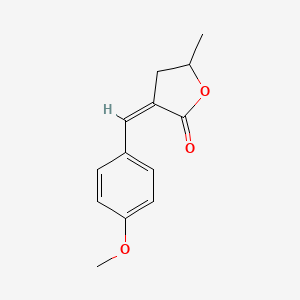
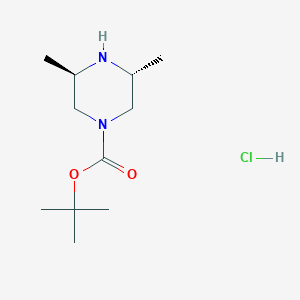
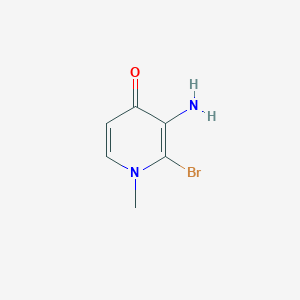
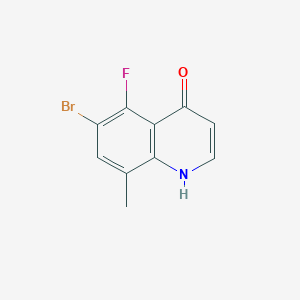
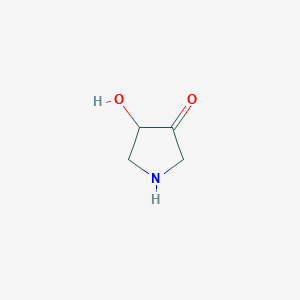
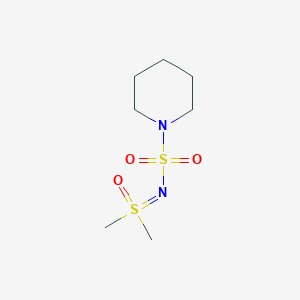
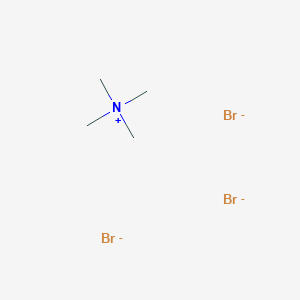
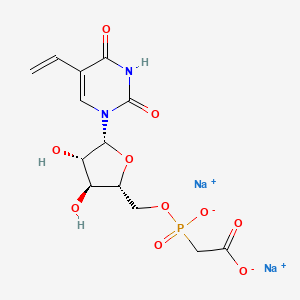
![tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B13145467.png)
![[2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13145470.png)
![3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13145476.png)
